2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid, also known as 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid, is a fluorinated organic compound with the molecular formula CHFO and a CAS number of 55519-22-7. This compound features a trifluoromethyl group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine.
2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid is classified as an organic compound and falls within the category of fluorinated compounds. It is synthesized through various chemical processes and is available from multiple suppliers for research purposes. The presence of the trifluoromethyl group enhances its lipophilicity, making it suitable for biological applications.
The synthesis of 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid can be achieved through several methods:
The synthesis requires careful control of reaction conditions, including temperature and time, to ensure high yields. The use of appropriate catalysts can significantly influence the reaction's efficiency.
The molecular structure of 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid includes:
The molecular weight is approximately 224.15 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems.
2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. These reactions are significant for creating new compounds with tailored properties.
The mechanism of action for 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets within biological systems:
2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid has numerous scientific applications:
This compound's diverse applications stem from its unique structural characteristics and reactivity profiles, making it valuable in both research and industrial contexts.
Catalytic asymmetric synthesis provides the most efficient route to enantiopure 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid, a crucial intermediate for non-steroidal anti-inflammatory drugs. This approach leverages chiral catalysts to install stereocenters with high fidelity, addressing the pharmacological necessity for single-enantiomer active pharmaceutical ingredients.
Transition Metal Catalysis: Palladium complexes with BINAP ligands enable asymmetric hydrogenation of α-ketoacid precursors. The trifluoromethyl group’s strong electron-withdrawing nature necessitates tailored ligand architectures to achieve >90% enantiomeric excess (ee). Ruthenium catalysts modified with (S)-DM-SEGPHOS exhibit superior performance for β-ketoester reductions preceding hydrolysis, achieving 94% ee at 50°C and 50 bar H₂ pressure. These systems benefit from ligand acceleration effects, where chiral environments precisely orient the prochiral substrate via η⁶-arene coordination [2] [7].
Organocatalysis: Chiral phosphoric acids (CPAs) catalyze enantioselective α-hydroxylation of 3-(trifluoromethyl)phenylpropanone derivatives. The CPA’s Brønsted acidity activates peroxides while its confined pocket sterically controls oxygen transfer. Bifunctional squaramide catalysts facilitate asymmetric Michael additions to trifluoromethylated benzalacetones, constructing the α-hydroxy acid backbone with 88% ee. Recent advances include in situ chiral pool modification, where L-proline derivatives induce stereoselective Reformatsky reactions with 3-(trifluoromethyl)benzaldehyde [2] [7].
Biocatalysis: Engineered ketoreductases (KREDs) demonstrate exceptional activity toward 2-oxo-3-(3-(trifluoromethyl)phenyl)propanoic acid. Directed evolution of Lactobacillus brevis alcohol dehydrogenase yielded a mutant (F147L/W195H) achieving 99% ee and 85% conversion in 4 hours. Immobilization on epoxy-functionalized silica enables 15 reaction cycles with <5% activity loss. Lipase-mediated kinetic resolution of racemic esters (e.g., using CAL-B) provides complementary access to both enantiomers [2].
Table 1: Performance Comparison of Asymmetric Catalytic Systems
Catalyst Type | Representative Catalyst | Substrate | ee (%) | Conversion (%) | Reference |
---|---|---|---|---|---|
Ru-BINAP | [RuCl₂((S)-BINAP)]₂NEt₃ | Methyl 2-oxo-3-(3-CF₃Ph)propanoate | 92 | 99 | [7] |
Chiral Phosphoric Acid | (R)-TRIP | 3-(Trifluoromethyl)phenylpropanone | 85 | 90 | [2] |
Engineered Ketoreductase | LbADH F147L/W195H | 2-Oxo-3-(3-(trifluoromethyl)phenyl)propanoic acid | 99 | 85 | [2] |
Lipase | CAL-B (immobilized) | Racemic ethyl ester | 95 (S) | 45 (kinetic resolution) | [2] |
Continuous flow technology revolutionizes the manufacturing of 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid by enhancing control over exothermic steps and intermediates. Plug flow reactors (PFRs) enable precise management of reaction parameters unattainable in batch systems, particularly for hazardous transformations involving organometallic reagents or high-pressure hydrogenation.
Reactor Configuration: Multi-stage tubular reactors integrate:
Industrial Case Studies: Pfizer’s production of analogous α-hydroxy acids employs Coflore agitated cell reactors (ACR) for slurries. For the trifluoromethyl derivative, a PFR system with inductive heating (gold-coated channels) reduces racemization during dehydration steps. Process analytical technology (PAT) integration via inline FTIR monitors enantiopurity every 12 seconds, enabling real-time adjustment of flow rates and temperature. A representative 5-stage system produces 8.2 kg/day with >99.5% purity [5].
Scalability Metrics: Transitioning from laboratory (5 mL/min) to pilot-scale (200 mL/min) flow systems demonstrates linear scalability when dimensionless Damköhler (Da) and Reynolds (Re) numbers are maintained. Key parameters include:
Figure: Continuous Flow Setup for Integrated Synthesis
[Substrate Reservoir] → [Preheating Zone] → [Reaction Chip: Immobilized Catalyst] → [In-line FTIR Analysis] → [pH Adjustment Module] → [Crystallization Unit] → [Product Collection]
Incorporating the trifluoromethyl group sustainably minimizes environmental impact while maintaining synthetic efficiency. Key strategies focus on atom-economical trifluoromethylation, solvent reduction, and catalysis recycling.
Direct Trifluoromethylation: Copper-mediated oxidative coupling using Togni’s reagent (II) exhibits 78% yield with 10 mol% Cu(OTf)₂ in cyclopentyl methyl ether (CPME). Photoredox catalysis with [Ir(ppy)₃] and Umemoto’s reagent enables room-temperature trifluoromethylation of 2-bromopropionic acid derivatives, achieving 85% yield under visible light (455 nm). Flow photoreactors enhance photon efficiency (quantum yield Φ = 0.62) and reduce reaction time from hours to minutes [2] [9].
Sustainable CF₃ Sources: Fluoroform (HCF₃) utilization via KOH-mediated deprotonation provides gaseous CF₃⁻ equivalents trapped by aldehydes. This method converts waste refrigerant into trifluoromethylated precursors with 65% yield. Electrochemical trifluoromethylation using CF₃SO₂NHNHBoc generates CF₃ radicals at boron-doped diamond electrodes (1.8 V), eliminating chemical oxidants. Solvent-free mechanochemical methods employ KF/CaCl₂ mixtures to generate CuCF₃ species in situ, yielding 70% product with stoichiometric metal loading [9].
Solvent and Catalyst Recycling: Switchable water systems enable product isolation by CO₂-triggered pH reduction. A ternary solvent mixture (water/CPME/γ-valerolactone) achieves 99% phase separation upon CO₂ bubbling, recovering 92% CPME and 85% catalyst. Immobilized N-heterocyclic carbene-copper complexes on magnetic nanoparticles (Fe₃O₄@SiO₂-NHC-Cu) permit magnetic retrieval and reuse for 12 cycles with <1% Cu leaching [5] [9].
Table 2: Green Trifluoromethylation Techniques Comparison
Method | CF₃ Source | Catalyst | Solvent | Atom Economy (%) | E-factor |
---|---|---|---|---|---|
Copper/Oxidative | Togni Reagent II | Cu(OTf)₂ (10 mol%) | CPME | 72 | 8.7 |
Photoredox | Umemoto Reagent | [Ir(ppy)₃] (2 mol%) | MeCN/H₂O | 68 | 11.2 |
Fluoroform Deprotonation | HCF₃ | KOH/t-BuOH (3 equiv) | t-BuOH | 89 | 3.1 |
Electrochemical | CF₃SO₂NHNHBoc | None (1.8 V) | DMF/Water | 95 | 2.8 |
Mechanochemical | Me₃SiCF₃ | KF/CuI (ball milling) | Solvent-free | 84 | 1.9 |
Diversification of 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid generates structurally enriched libraries for structure-activity relationship studies. Key transformations leverage the carboxylic acid and hydroxyl functionalities while preserving the stereogenic center.
Carboxylic Acid Modifications: Mitsunobu esterification with phenols using DIAD/PPh₃ forms chiral α-hydroxy esters without racemization (98% ee retention). Amide coupling via mixed anhydrides (isobutyl chloroformate) yields bioactive analogs, including NSAID prodrugs. Decarboxylative cross-coupling under photoredox conditions (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) generates trifluoromethylated styrenes – valuable monomers for fluorinated polymers [6] [10].
Hydroxyl Group Functionalization: Stereospecific SN₂ displacements convert the alcohol to azides, amines, and thioethers. Enzymatic desymmetrization of diesters (e.g., using Candida antarctica lipase) provides chiral building blocks for peptidomimetics. TEMPO-mediated oxidation produces the corresponding α-ketoacid, enabling transamination to unnatural amino acids. Notably, the trifluoromethyl group enhances electrophilicity of adjacent carbonyls, facilitating nucleophilic additions at reduced temperatures [6] [10].
Multi-Component Reactions: Passerini reactions with aldehydes and isocyanides afford α-acyloxy carboxamides (70-85% yield). Ugi four-component condensations construct peptoid scaffolds bearing the trifluoromethylphenyl pharmacophore. Continuous flow variants using Corning AFR modules achieve reaction times under 3 minutes with 15-20°C temperature control, preventing epimerization during library synthesis [5] [6].
Representative Derivatives:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3